
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(Trifluoromethoxy)phenyl bromide+Zn→(2-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in reactions with (2-(Trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving (2-(Trifluoromethoxy)phenyl)zinc bromide are typically trifluoromethoxy-substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In chemistry, (2-(Trifluoromethoxy)phenyl)zinc bromide is used to introduce the trifluoromethoxy group into various organic molecules, enhancing their stability, lipophilicity, and bioavailability.
Biology and Medicine: In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. The trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates.
Industry: Industrially, (2-(Trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethoxy)phenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide, making the phenyl group more nucleophilic and facilitating its attack on electrophilic centers in other molecules. This process is often catalyzed by transition metals like palladium or nickel, which help to stabilize the reaction intermediates and lower the activation energy.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other organozinc reagents such as (2-(Trifluoromethyl)phenyl)zinc bromide and (2-(Trifluoromethoxy)phenyl)zinc chloride. These compounds share similar reactivity patterns but differ in their specific substituents and counterions.
Uniqueness: What sets (2-(Trifluoromethoxy)phenyl)zinc bromide apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group can significantly enhance the chemical stability and reactivity of the compound, making it a valuable tool in synthetic organic chemistry.
Properties
Molecular Formula |
C7H4BrF3OZn |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
VSIFDEFTHVEBRY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


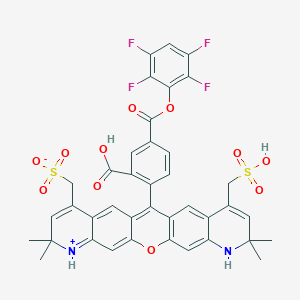
![4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
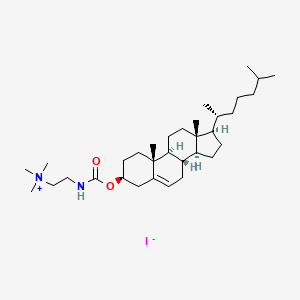
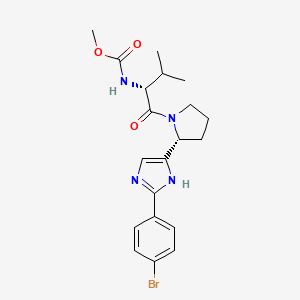
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
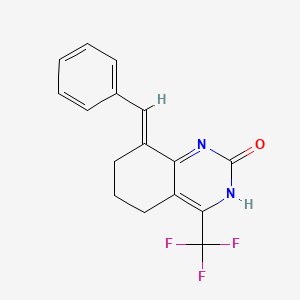

![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)

![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)
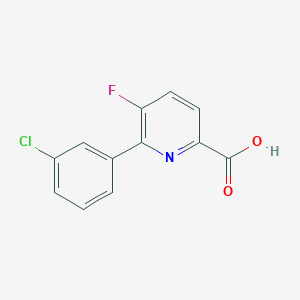
![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
